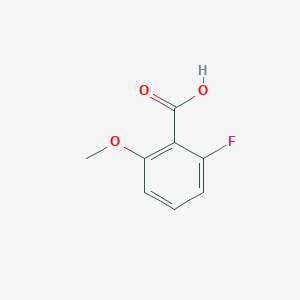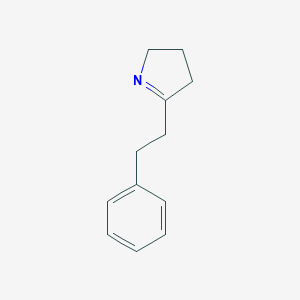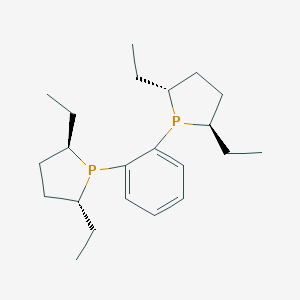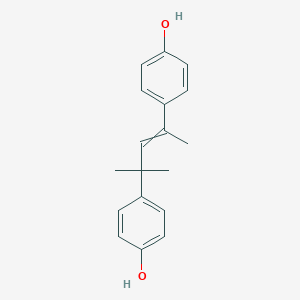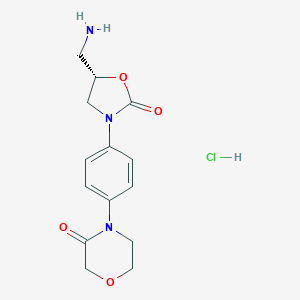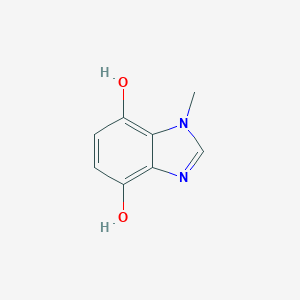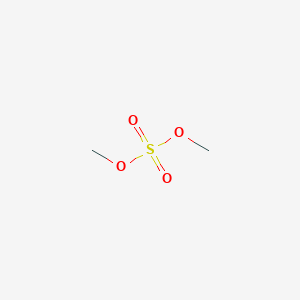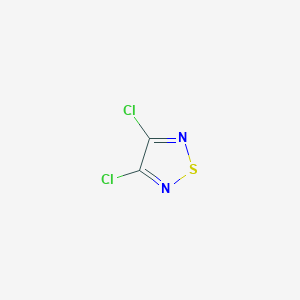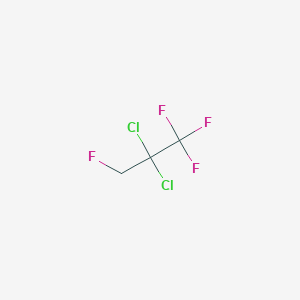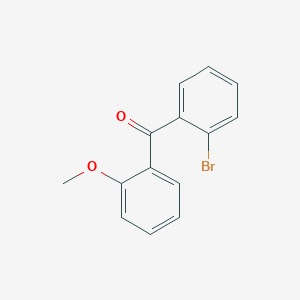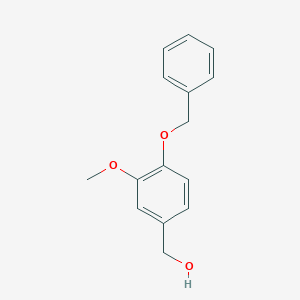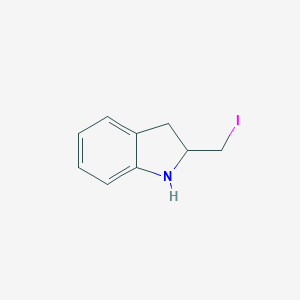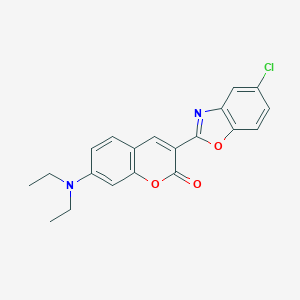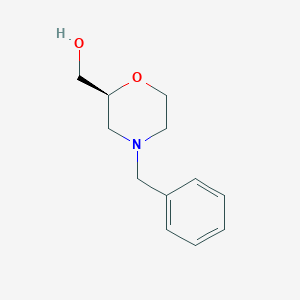
(2S)-4-(Phenylmethyl)-2-morpholinemethanol
Vue d'ensemble
Description
Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. The products of these reactions can provide valuable insights into the compound’s chemical properties .Physical And Chemical Properties Analysis
This could include the compound’s melting point, boiling point, solubility in various solvents, and its spectral data .Applications De Recherche Scientifique
Metal-to-Ligand Charge Transfer Excited States
Cuprous bis-phenanthroline compounds, similar in structure to (2S)-4-(Phenylmethyl)-2-morpholinemethanol, have been studied for their metal-to-ligand charge transfer (MLCT) excited states. These compounds exhibit long-lived excited states at room temperature, which are stabilized and increased in energy gap between the MLCT and ground state through disubstitution at specific positions. Such properties make them interesting for applications in light-emitting devices and as photosensitizers in photovoltaic cells (Scaltrito, Thompson, O'Callaghan, & Meyer, 2000).
Biomedical Applications
The morpholine moiety, a structural component of (2S)-4-(Phenylmethyl)-2-morpholinemethanol, is prevalent in compounds with diverse pharmacological activities. Morpholine derivatives have been extensively researched for their broad spectrum of pharmacological profiles, indicating the potential for (2S)-4-(Phenylmethyl)-2-morpholinemethanol to serve as a scaffold in drug discovery and development, especially in targeting neurological diseases and cancer (Asif & Imran, 2019).
Antioxidant Activity Analysis
Research methodologies for determining antioxidant activity highlight the importance of compounds like (2S)-4-(Phenylmethyl)-2-morpholinemethanol in evaluating their potential as antioxidants. These methods provide critical insights into understanding the compound's capacity to scavenge free radicals, thereby contributing to its potential application in preventing oxidative stress-related diseases (Munteanu & Apetrei, 2021).
Environmental and Toxicological Studies
Investigations into the toxicity and environmental impact of synthetic compounds underscore the necessity for evaluating (2S)-4-(Phenylmethyl)-2-morpholinemethanol's environmental footprint and toxicological profile. Such studies are pivotal in ensuring the compound's safe use in various applications, from industrial processes to potential therapeutic uses (Liu & Mabury, 2020).
Synthetic Methodologies and Chemical Analysis
The development of efficient synthetic routes for compounds like (2S)-4-(Phenylmethyl)-2-morpholinemethanol is crucial for its application in research and industry. Studies focusing on practical synthesis methods contribute to the accessibility of such compounds for further research and application. Additionally, analytical techniques used in determining the structure and purity of these compounds are essential for their application in scientific research (Qiu, Gu, Zhang, & Xu, 2009).
Safety And Hazards
Propriétés
IUPAC Name |
[(2S)-4-benzylmorpholin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-10-12-9-13(6-7-15-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNIKIMRIXHNFF-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](CN1CC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353046 | |
| Record name | [(2S)-4-Benzylmorpholin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(4-benzylmorpholin-2-yl)methanol | |
CAS RN |
132073-82-6 | |
| Record name | [(2S)-4-Benzylmorpholin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

